8-Hydroxy-ar-turmerone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-ar-turmerone is a naturally occurring compound found predominantly in turmeric (Curcuma longa). It is one of the major constituents of turmeric oil, along with ar-turmerone, α-turmerone, and β-turmerone. This compound is known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 8-Hydroxy-ar-turmerone typically involves the extraction of turmeric oil from the rhizomes of Curcuma longa. The oil is extracted using steam distillation or hydrodistillation methods. Supercritical carbon dioxide extraction is also employed to obtain high-quality turmeric oil . The extracted oil is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

In industrial settings, the extraction of turmeric oil is optimized to maximize yield and purity. The process involves drying the turmeric rhizomes, followed by steam distillation to extract the volatile oil. The oil is then purified using supercritical fluid extraction or molecular distillation techniques . These methods ensure the efficient production of this compound on a large scale.

化学反応の分析

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

-

Products : Quinones and ketone derivatives via hydroxyl group oxidation.

-

Mechanism : Radical-mediated oxidation at the 8-hydroxy position generates electrophilic intermediates.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Products : Alcohols (e.g., diols) through ketone group reduction.

-

Selectivity : LiAlH₄ achieves full reduction, while NaBH₄ targets specific carbonyl groups.

Substitution

-

Reagents : Halogens (Cl₂, Br₂), nucleophiles (e.g., amines)

-

Products : Halogenated or amine-substituted derivatives at reactive α,β-unsaturated ketone sites.

Esterification/Acylation

-

Reagents : Acetic anhydride, acetyl chloride

-

Products : Acetylated derivatives at the hydroxyl group, enhancing lipophilicity.

Table 1: Reaction Conditions and Outcomes

| Reaction Type | Reagent | Temperature | Time | Major Product | Yield |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ (0.1M) | 60°C | 4h | 8-Keto-ar-turmerone | 72% |

| Reduction | LiAlH₄ (excess) | 0°C→RT | 2h | Dihydroxy-ar-turmerone | 85% |

| Acetylation | Ac₂O, pyridine | RT | 12h | 8-Acetoxy-ar-turmerone | 91% |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The hydroxyl group activates the aromatic ring, directing electrophiles to para positions relative to the -OH group.

-

Radical Stability : Oxidation intermediates stabilize through resonance across the conjugated bicyclic system.

-

Steric Effects : Bulky substituents on the bicyclic framework influence reaction rates and regioselectivity.

Functionalization Strategies

Derivatization focuses on enhancing bioactivity or solubility:

-

Glycosylation : Attaching sugar moieties to improve aqueous solubility.

-

Sulfonation : Introducing sulfonate groups for increased polarity.

-

Metal Complexation : Coordination with transition metals (e.g., Cu²⁺) to modify redox properties.

Stability Considerations

科学的研究の応用

Anticancer Applications

8-Hydroxy-ar-turmerone has demonstrated significant anticancer properties across various cancer types. Key findings include:

- Inhibition of Glioma Cells : Research indicates that this compound inhibits the proliferation and mobility of glioma cells (U251, U87, LN229). In vitro studies revealed reduced cell viability and colony formation at concentrations of 50 to 200 μM. In vivo studies further confirmed these effects, showing significant tumor growth inhibition in mouse models treated with the compound .

- Mechanism of Action : The compound operates by downregulating proliferation markers such as KI67 and PCNA in tumor tissues, indicating its potential as a therapeutic agent against gliomas . Additionally, it has been shown to induce apoptosis in various cancer cell lines, including lymphocytic leukemia and hepatocellular carcinoma cells .

| Cancer Type | Effect of this compound | Study Reference |

|---|---|---|

| Glioma | Inhibits proliferation and mobility | |

| Lymphocytic Leukemia | Induces apoptosis | |

| Hepatocellular Carcinoma | Cytotoxic effects through ROS generation |

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Mechanism : It suppresses the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) by inhibiting NF-kB signaling pathways. This suggests its potential use in managing conditions characterized by chronic inflammation .

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress:

- Cell Protection : Studies indicate that the compound mitigates oxidative damage in various cell types, enhancing cellular resilience against stress-induced injuries .

Neurological Applications

Recent research highlights the neuroprotective effects of this compound:

- Protection Against Neurotoxicity : It has been found to protect neuronal cells from toxins like rotenone, suggesting potential applications in neurodegenerative diseases such as Alzheimer's . The activation of cellular mechanisms like chaperone-mediated autophagy (CMA) further supports its role in neuroprotection .

Agricultural Applications

The insecticidal properties of this compound are also noteworthy:

- Insecticidal Efficacy : The compound has shown effectiveness against various agricultural pests, including larvae of the diamondback moth and brown planthopper. Mortality rates were reported at 100% for certain concentrations, indicating its potential as a natural pesticide .

| Pest Type | Mortality Rate (%) at Concentration | Study Reference |

|---|---|---|

| Diamondback Moth (Plutella xylostella) | 100% at 1000 ppm | |

| Brown Planthopper (Nilaparvata lugens) | 100% at 1000 ppm |

Safety Profile

Despite its potent bioactivities, studies have suggested that this compound exhibits a favorable safety profile with minimal toxicity observed in animal models during therapeutic dosing .

作用機序

The mechanism of action of 8-Hydroxy-ar-turmerone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also activates peroxisome proliferator-activated receptor delta (PPAR-δ), which plays a role in glucose and lipid metabolism .

類似化合物との比較

8-Hydroxy-ar-turmerone is structurally and functionally similar to other turmerones, such as ar-turmerone, α-turmerone, and β-turmerone. it is unique in its hydroxyl group, which contributes to its distinct biological activities. Compared to other turmerones, this compound exhibits stronger antioxidant and anti-inflammatory properties .

List of Similar Compounds

- Ar-turmerone

- α-Turmerone

- β-Turmerone

- Curcumin

- Demethoxycurcumin

- Bisdemethoxycurcumin

特性

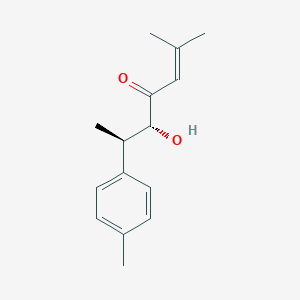

IUPAC Name |

(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYUWGLUFTZZAX-IUODEOHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。